1-(Trifluoroacetyl)pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4F3NO |
|---|---|
Molecular Weight |
163.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H |
InChI Key |
QIZWBTIFYIMVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Trifluoroacetylated Pyrroles
Direct N-Acylation Approaches
Direct N-acylation is the most straightforward method for the synthesis of 1-(Trifluoroacetyl)pyrrole. This approach involves the reaction of pyrrole (B145914) or a substituted pyrrole with a suitable trifluoroacetylating agent.
The choice of reagent and reaction conditions is critical for achieving efficient N-trifluoroacetylation while minimizing side reactions, such as C-acylation or polymerization. acs.orgiust.ac.ir
Trifluoroacetic Anhydride (B1165640) (TFAA): The most common and highly reactive agent for this transformation is trifluoroacetic anhydride (TFAA). iust.ac.ir The reaction of pyrrole with TFAA is typically rapid, even at low temperatures. acs.orgconicet.gov.ar To favor N-acylation over the thermodynamically more stable C-acylation, the reaction is often performed under carefully controlled conditions. For instance, reacting pyrrole with TFAA in a solvent like benzene (B151609) at around 0°C leads to the formation of 2-(Trifluoroacetyl)pyrrole (B1295320), a C-acylated product. sigmaaldrich.comsigmaaldrich.com However, N-acylation is the initial, kinetically favored step.
The presence of a base is often employed to scavenge the trifluoroacetic acid byproduct and facilitate the reaction. Common bases include pyridine (B92270) or triethylamine (B128534).
Trifluoroacetyl Chloride: While also a potent acylating agent, trifluoroacetyl chloride can lead to the formation of "pyrrole red," a polymer, especially in the presence of pyrrole without a catalyst or at temperatures above near-zero. acs.org Its use can be more successful when reacting with a pre-formed pyrrole magnesium bromide salt at low temperatures, though yields may be low. acs.org
Spontaneous Trifluoroacetylation: An interesting case involves the spontaneous trifluoroacetylation of 1-(2-aminophenyl)-2,5-dimethylpyrrole when dissolved in trifluoroacetic acid (TFA) at room temperature. oup.com This unexpected reaction yields the 3-trifluoroacetyl derivative, highlighting a unique substrate-reagent interaction that facilitates acylation without a traditional acylating agent like TFAA. oup.com
Table 1: Selected Conditions for Direct Acylation of Pyrroles with TFAA
| Starting Material | Base/Additive | Solvent | Temperature | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| Pyrrole | None | Benzene | ~0°C | 2-(Trifluoroacetyl)pyrrole | Good | acs.org |
| 1-(2-Aminophenyl)-2,5-dimethylpyrrole | None (TFA as solvent) | Trifluoroacetic Acid | 25°C | 1-(2-Aminophenyl)-3-trifluoroacetyl-2,5-dimethylpyrrole | - | oup.com |
| N-alkoxycarbonyl pyrrole | None | Dichloromethane | Room Temp. | 2-Acyl-N-alkoxycarbonyl pyrrole* | - | bath.ac.ukacs.org |
Note: This represents C-acylation activated by TFAA, not direct N-trifluoroacetylation of the parent pyrrole.
While many N-trifluoroacetylation reactions proceed rapidly without a true catalyst, certain systems employ additives that can be considered catalytic or promoting.
Base Catalysis: As mentioned, bases like pyridine and triethylamine are frequently used. While their primary role is to neutralize the acid byproduct, they also enhance the nucleophilicity of the pyrrole nitrogen, thereby promoting the acylation reaction.
Lewis Acids: In the context of Friedel-Crafts acylation, Lewis acids are standard catalysts. However, for the N-acylation of highly reactive pyrrole, their use with potent reagents like TFAA can lead to polymerization and is often avoided. acs.org Some protocols for C-acylation of N-protected pyrroles do utilize Lewis acids in conjunction with TFAA to drive the formation of fused cyclopentenones through a tandem acylation-Nazarov cyclization. researchgate.netnih.gov
Indirect Synthesis Pathways for N-Trifluoroacetylated Pyrrole Rings
Indirect methods involve the construction of the pyrrole ring with the N-trifluoroacetyl group already incorporated into one of the precursors. These multistep sequences offer access to complex, substituted N-trifluoroacetylated pyrroles that may be difficult to obtain through direct acylation.
The Paal-Knorr synthesis is a classic and versatile method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.comrgmcet.edu.in While this method doesn't directly use this compound's precursors, related cyclization strategies are employed to build the N-acylated ring system.
A notable strategy begins with 3-trifluoroacetyl-4,5-dihydrofuran. thieme-connect.comsorbonne-universite.fr This precursor reacts with primary amines in a Michael addition, followed by ring-opening to generate a 1,1,1-trifluoro-3-(2-hydroxyethyl)-4-alkylaminobut-3-en-2-one intermediate. thieme-connect.comsorbonne-universite.fr This intermediate is then oxidized in the same pot using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). The resulting aldehyde undergoes intramolecular cyclization and dehydration under reflux to furnish the desired N-substituted 3-trifluoroacetyl pyrroles in moderate yields. thieme-connect.comsorbonne-universite.fr A similar one-pot, four-step protocol using Swern oxidation conditions has also been developed to synthesize 1-aryl-3-trifluoroacetyl-1H-pyrroles. thieme-connect.com
Another approach involves the reaction of an enaminedione with ethyl glycinate (B8599266) hydrochloride. growingscience.com Intramolecular cyclization of the resulting precursor, promoted by triethylamine, leads to the formation of a highly substituted 3-trifluoromethyl pyrrole derivative. growingscience.com
Table 2: Examples of Cyclization Strategies for N-Acylated Pyrroles
| Precursor 1 | Precursor 2 | Key Reagents | Product Type | Overall Yield | Citation |
|---|---|---|---|---|---|
| 3-Trifluoroacetyl-4,5-dihydrofuran | Primary Amines | PCC, CH₂Cl₂, reflux | N-Substituted 3-trifluoroacetyl pyrroles | Moderate | thieme-connect.comsorbonne-universite.fr |
| 3-Trifluoroacetyl-4,5-dihydrofuran | Aryl Amines | Et₃N, (COCl)₂, DMSO | 1-Aryl-3-trifluoroacetyl-1H-pyrroles | 30-56% | thieme-connect.com |
| Enaminedione | Ethyl glycinate hydrochloride | Triethylamine, Acetonitrile | Ethyl 2-(4-hydroxy-5-oxo-2-phenyl-3-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-1-yl)acetate | 87% | growingscience.com |
This subsection refers to the N-trifluoroacetylation of pyrrole rings that already possess other functional groups. The electronic and steric nature of these pre-existing substituents can significantly influence the outcome of the N-acylation reaction.
The direct N-acylation methods described in section 2.1.1 are broadly applicable to substituted pyrroles. The key consideration is the stability of the existing functional groups under the reaction conditions. For example, strongly acidic conditions generated during acylation could cleave acid-labile protecting groups elsewhere on the molecule.
The presence of bulky substituents at the 2- and 5-positions can sterically hinder C-acylation, making N-acylation a more favorable pathway. Conversely, the introduction of a bulky N-substituent, such as a trityl or triisopropylsilyl group, is a known strategy to direct electrophilic substitution (like acylation) to the 3-position of the pyrrole ring. psu.eduacs.org While the goal here is N-acylation, this demonstrates the powerful influence of substituents on the pyrrole nucleus's reactivity. The N-trifluoroacetylation of an N-H pyrrole already bearing other substituents remains a direct acylation, with the specific outcome and yield being substrate-dependent.
Influence of the N-Trifluoroacetyl Group on Pyrrole Ring Reactivity
The N-trifluoroacetyl group is a potent electron-withdrawing group, which profoundly impacts the electronic properties of the pyrrole ring. This deactivation modulates the pyrrole's susceptibility to various reactions.
The pyrrole ring is inherently electron-rich and highly reactive towards electrophiles, often leading to polysubstitution and polymerization. oup.com The N-trifluoroacetyl group mitigates this high reactivity. The strong inductive effect of the trifluoromethyl moiety deactivates the pyrrole ring towards electrophilic attack. This deactivation can be beneficial in controlling reactions and preventing undesirable side products. For instance, trifluoroacetylation of pyrrole with trifluoroacetic anhydride (TFAA) is a common method to introduce the trifluoroacetyl group, and the resulting this compound is less prone to polymerization than pyrrole itself. conicet.gov.ar
The reaction of pyrrole with TFAA can be complex, sometimes leading to a mixture of products, including the main product, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, and other substances. conicet.gov.ar The reaction conditions, such as temperature and reactant concentrations, play a crucial role in the product distribution. conicet.gov.ar
While the N-trifluoroacetyl group deactivates the pyrrole ring, it also influences the regioselectivity of electrophilic substitution. Generally, electrophilic substitution on an unsubstituted pyrrole occurs preferentially at the C2 (α) position. However, the presence of an N-acyl group can alter this preference. While comprehensive studies focusing solely on this compound are limited, related research on N-acylated pyrroles provides valuable insights. For example, N-phenylsulfonylpyrrole undergoes regioselective Friedel-Crafts acylation, with the position of substitution being dependent on the Lewis acid used. sci-hub.se
In some cases, the trifluoroacetyl group can direct substitution to the β-position (C3). For example, the trifluoroacetylation of 1-(2-aminophenyl)-2,5-dimethylpyrrole in trifluoroacetic acid results in spontaneous substitution at the 3-position of the pyrrole ring. oup.com This unexpected outcome is attributed to the participation of the neighboring amino group. oup.com
| Reactant | Reagent | Product | Position of Substitution | Reference |
| 1-(2-Aminophenyl)-2,5-dimethylpyrrole | Trifluoroacetic acid | 1-(2-Aminophenyl)-2,5-dimethyl-3-trifluoroacetylpyrrole | 3-position | oup.com |
| 1-Tritylpyrrole | Trifluoroacetic anhydride | 3-Trifluoroacetyl-1-tritylpyrrole | 3-position | psu.edu |
The electron-withdrawing nature of the N-trifluoroacetyl group makes the pyrrole ring more susceptible to nucleophilic attack, a reaction that is generally difficult for the electron-rich pyrrole ring itself. While specific examples for this compound are not extensively documented in the provided search results, the principle is well-established in the chemistry of N-acylated pyrroles. The reduced electron density on the pyrrole ring can facilitate addition-elimination reactions with strong nucleophiles.
Transformations Involving the N-Trifluoroacetyl Moiety Itself
The N-trifluoroacetyl group is not merely a spectator; it can be actively involved in chemical transformations, serving as a protecting group or participating in reactions at its carbonyl center.
The N-trifluoroacetyl group can be employed as a protecting group for the pyrrole nitrogen. Its removal, or deprotection, is a crucial step in many synthetic sequences. The stability of the N-trifluoroacetyl group allows for various transformations on the pyrrole ring before its cleavage.
Several methods can be employed for the deprotection of N-acylated pyrroles. While specific conditions for this compound are not detailed in the provided results, general strategies for N-acyl group removal include:
Hydrolysis: Basic or acidic hydrolysis can cleave the amide bond. For example, quantitative hydrolysis of a 3-trifluoroacetyl derivative has been reported. psu.edu
Reductive Cleavage: Conditions such as sodium in liquid ammonia can be used to remove N-protecting groups like the trityl group, and similar reductive methods could potentially be applied to the N-trifluoroacetyl group. sci-hub.sepsu.edu
The carbonyl group of the N-trifluoroacetyl moiety is an electrophilic center and can undergo nucleophilic attack. For instance, reduction of the carbonyl group can lead to the corresponding alcohol. The reduction of 1-methyl-2-trifluoroacetylpyrrole with sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol, 1-(1-methyl-2-pyrrolyl)-2,2,2-trifluoroethanol. cdnsciencepub.com This alcohol can be further functionalized, for example, by conversion to a p-nitrobenzoate ester. cdnsciencepub.com
| Starting Material | Reagent | Product | Transformation | Reference |
| 1-Methyl-2-trifluoroacetylpyrrole | NaBH₄ | 1-(1-Methyl-2-pyrrolyl)-2,2,2-trifluoroethanol | Carbonyl reduction | cdnsciencepub.com |
Specific Reaction Classes Mediated by N-Trifluoroacetylated Pyrrole Scaffolds
The modified reactivity of the N-trifluoroacetylated pyrrole scaffold enables its participation in several specific and synthetically valuable reaction classes. These include complex multi-step cascade reactions, various modes of cycloaddition, and mechanistically distinct rearrangement pathways.
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a series of intramolecular or intermolecular transformations occur sequentially in a single pot without the isolation of intermediates. The N-trifluoroacetyl group can be a key participant or directing group in such sequences.
One notable example is the one-pot, three-step synthesis of N-substituted 3-trifluoroacetyl pyrroles. sorbonne-universite.fr This process begins with the reaction of 3-trifluoroacetyl-4,5-dihydrofuran with various primary amines. This initial step involves a Michael addition of the amine, which triggers the opening of the furan (B31954) ring to form a 1,1,1-trifluoro-3-(2-hydroxyethyl)-4-alkylaminobut-3-en-2-one intermediate. These enamino ketone intermediates are often unstable and are directly subjected to oxidation in the same reaction vessel using pyridinium chlorochromate (PCC). The resulting aldehyde undergoes a spontaneous intramolecular cyclization, followed by dehydration, to yield the final N-substituted 3-trifluoroacetyl pyrrole products in moderate yields. sorbonne-universite.fr This sequence highlights how a complex pyrrole structure can be assembled efficiently through a cascade process initiated by a simple starting material. sorbonne-universite.fr
In other complex syntheses, such as the total synthesis of palau'amine, the trifluoroacetyl group is introduced to a precursor molecule to facilitate a subsequent cascade reaction designed to construct the core ring system of the natural product. researchgate.net Similarly, cascade reactions involving organocatalytic Michael-Aldol condensations and multistep anionic Michael-SN2 cascades have been employed in the synthesis of various alkaloids, where trifluoroacetyl groups can be used to modulate the reactivity of intermediates. rsc.org Furthermore, a three-component cascade reaction involving 1,3-enynes, anilines, and a trifluoromethylating agent (Togni-II reagent) has been developed to produce fully substituted trifluoromethyl pyrroles through a sequence of aza-Michael addition, trifluoromethylation cyclization, and oxidation. acs.org
| Reaction Type | Key Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| One-Pot Three-Step Synthesis | 3-Trifluoroacetyl-4,5-dihydrofuran, Primary Amines | 1) CH₂Cl₂, r.t.; 2) PCC; 3) Reflux | N-Substituted 3-Trifluoroacetyl Pyrroles | sorbonne-universite.fr |
| Three-Component Cascade | 1,3-Enynes, Anilines, Togni-II Reagent | Cu(II)/Rh(III) catalysis | Fully Substituted Trifluoromethyl Pyrroles | acs.org |
Cycloaddition reactions are fundamental transformations for the construction of cyclic systems. The electronic nature of the N-trifluoroacetylated pyrrole ring significantly influences its role in these reactions. The strong electron-withdrawing effect of the trifluoroacetyl group reduces the electron density of the pyrrole ring, diminishing its capacity to act as a diene in normal electron-demand Diels-Alder reactions. However, this electronic modification enhances its potential to participate in other types of cycloadditions.
A significant pathway is the [3+2] cycloaddition for the synthesis of 3-trifluoroacetyl pyrroles. thieme-connect.com This reaction occurs between N-alkylidene 2-amino esters and β-trifluoroacetyl vinyl ethyl ether. Promoted by lithium bromide and triethylamine, the reaction is thought to proceed via the formation of a lithium enolate, which undergoes a 1,3-dipolar cycloaddition. This is followed by the elimination of ethanol (B145695) and spontaneous oxidation to furnish the highly functionalized 3-trifluoroacetylpyrrole ring system. The reaction proceeds under mild, open-flask conditions and is particularly efficient with aryl substituents bearing electron-withdrawing groups. thieme-connect.com
While this compound itself is a poor diene, other N-substituted pyrroles can participate in Diels-Alder reactions with highly reactive dienophiles like benzynes. d-nb.infobeilstein-journals.org These reactions typically lead to bridged-ring amine structures. d-nb.infobeilstein-journals.org Given the electron-deficient character of the this compound ring, it is a plausible candidate for participation in inverse electron-demand Diels-Alder reactions, where it would react as the dienophile with an electron-rich diene. nih.gov
| Reaction Type | Pyrrole Precursor/Reactant | Reaction Partner | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| [3+2] Cycloaddition | N-Alkylidene 2-amino esters | β-Trifluoroacetyl vinyl ethyl ether | LiBr, Et₃N, Room Temp. | 3-Trifluoroacetyl Pyrroles | thieme-connect.com |
| Diels-Alder (Hypothetical) | Electron-rich diene | This compound (as dienophile) | Thermal/Lewis Acid | Substituted Tetrahydroindoles | nih.gov |
Molecular rearrangements offer powerful methods for accessing complex molecular architectures from simpler precursors. The trifluoroacetyl group can play a crucial role either by being part of the rearranging scaffold or by facilitating the rearrangement of a related substrate through activation with its anhydride precursor, trifluoroacetic anhydride (TFAA).
A relevant example is the thio-Claisen rearrangement observed during the nucleophilic ortho-allylation of pyrroles. acs.org In this reaction, a sulfoxide (B87167) is activated with TFAA, which is proposed to lead to an interrupted Pummerer reaction. This is followed by a thieme-connect.comthieme-connect.com-sigmatropic thio-Claisen rearrangement and subsequent rearomatization to yield the ortho-allylated pyrrole. acs.org While the trifluoroacetyl group is not retained in the final product, its transient formation on an intermediate is key to the reaction mechanism.
Another pertinent transformation is the Beckmann rearrangement, which can be followed by trifluoroacetylation. In the synthesis of potential antiplasmodial agents, oximes derived from 1-(2,5-diaryl-1H-indol-7-yl)ethanones undergo a Beckmann rearrangement mediated by trifluoroacetic acid (TFA). mdpi.com The resulting N-(indol-7-yl)acetamides are then directly trifluoroacetylated at the C-3 position using TFAA in the same pot. This one-pot sequence demonstrates the utility of trifluoroacetylating agents in promoting rearrangements and subsequent functionalization of pyrrole-like indole (B1671886) systems. mdpi.com The Boekelheide rearrangement, a transformation of α-picoline-N-oxides into hydroxymethylpyridines, can also be effectively carried out using TFAA at room temperature, proceeding via a [3.3]-sigmatropic rearrangement mechanism. wikipedia.org These examples underscore the role of trifluoroacetylating agents in facilitating significant molecular reorganizations.
Spectroscopic and Structural Characterization
The structure of 1-(trifluoroacetyl)pyrrole and related compounds is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Trifluoroacetylated Pyrrole (B145914) Derivatives
| Technique | Key Features and Observations |
| ¹H NMR | The proton signals of the pyrrole ring are shifted downfield due to the electron-withdrawing effect of the trifluoroacetyl group. In a related compound, 2-trifluoroacetyl-5-(2'-pyridyl)-pyrrole, the N-H proton signal is significantly deshielded due to intramolecular hydrogen bonding. nih.gov |
| ¹³C NMR | The carbonyl carbon of the trifluoroacetyl group appears at a characteristic chemical shift. The carbon signals of the pyrrole ring are also affected by the acyl substituent. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is observed. |
| Mass Spectrometry | The mass spectrum typically shows the molecular ion peak and a prominent fragment corresponding to the loss of the CF₃ group. conicet.gov.ar |
DFT calculations have also been employed to study the structure and properties of trifluoroacetylated pyrroles, providing insights into phenomena such as hydrogen bonding. nih.gov
Mechanistic Investigations of N Trifluoroacetylated Pyrrole Reactions
Elucidating Reaction Mechanisms in N-Trifluoroacetylation Processes
The N-trifluoroacetylation of pyrrole (B145914) is an electrophilic substitution reaction that introduces a trifluoroacetyl group onto the nitrogen atom. The process is typically carried out using trifluoroacetic anhydride (B1165640) (TFAA). Mechanistic studies reveal a complex process that is highly sensitive to reaction conditions.
The proposed mechanism involves a series of equilibria. Initially, TFAA reacts with TFA to form a more powerful electrophilic species. The pyrrole nitrogen then attacks this electrophile. Subsequent steps lead to the formation of the N-trifluoroacetylated product and regeneration of the acid catalyst. While N-trifluoroacetylation is the primary focus, under certain conditions, the reaction can proceed further, leading to C-acylated byproducts and even tri-pyrrole structures. conicet.gov.ar
Understanding Regioselectivity in Electrophilic Attack on N-Trifluoroacetylated Pyrroles
The trifluoroacetyl group (-COCF₃) is a strong electron-withdrawing group. When attached to the pyrrole nitrogen, it significantly deactivates the pyrrole ring towards electrophilic aromatic substitution by reducing the electron-donating ability of the nitrogen lone pair into the ring system. This deactivation is a key factor governing the regioselectivity of subsequent electrophilic attacks.
In contrast to unsubstituted pyrrole, which preferentially undergoes electrophilic substitution at the α-position (C2), 1-(trifluoroacetyl)pyrrole directs incoming electrophiles to the β-position (C3). psu.edusci-hub.se This directing effect is analogous to that observed with other bulky or electron-withdrawing N-substituents, such as the trityl (triphenylmethyl) or triisopropylsilyl (TIPS) groups. psu.edusci-hub.se For instance, the trifluoroacetylation of 1-tritylpyrrole with trifluoroacetic anhydride occurs with high regioselectivity for the 3-position. psu.edu Similarly, attempts to formylate 2-trifluoroacetylpyrrole result in the introduction of the aldehyde group at the 5-position, demonstrating the strong deactivating effect of the trifluoroacetyl group on the ring. researchgate.net
The preference for β-substitution can be attributed to the powerful inductive and mesomeric electron withdrawal by the N-trifluoroacetyl group. This effect destabilizes the cationic σ-complex intermediate formed during electrophilic attack. The destabilization is more pronounced for attack at the α-position, which is closer to the N-COCF₃ group, making the transition state for α-attack higher in energy than that for β-attack.
| N-Substituent | Electrophile / Reaction | Product Ratio (α- vs. β-) | Reference |
| 1-t-Butyl | Formylation | 1 : 13 | psu.edu |
| 1-t-Butyl | Trifluoroacetylation | 1 : 9 | psu.edu |
| 1-Trityl | Formylation | 1 : 2.8 | psu.edu |
| 1-Trityl | Trifluoroacetylation | Trace : High (Only 3-isomer isolated) | psu.edu |
Analysis of Reactive Intermediates and Transition States
The electrophilic substitution of N-trifluoroacetylated pyrroles proceeds through the formation of cationic intermediates, often referred to as σ-complexes or Wheland intermediates. nih.gov Computational studies have been instrumental in analyzing the structures and energies of these intermediates and the associated transition states.
The presence of the N-trifluoroacetyl group significantly impacts the stability of these intermediates. The electron-withdrawing nature of the group destabilizes the positive charge in the σ-complex, thereby increasing the activation energy of the reaction compared to unsubstituted pyrrole. chemrxiv.orgbeilstein-journals.org
A computational study on the Diels-Alder reaction of N-trifluoroacetylpyrrole with maleic anhydride revealed that N-trifluoroacetylation lowers the activation energy compared to unsubstituted pyrrole. chemrxiv.org This is because the primary energy cost in the Diels-Alder reaction of pyrrole is the disruption of its aromaticity; by withdrawing electron density, the N-trifluoroacetyl group reduces the aromatic character of the starting material, thus lowering the barrier to engage in the cycloaddition. chemrxiv.org
| Diene | Transition State | Activation Energy (ΔG‡, kcal/mol) | Reference |
| Pyrrole | endo-TS | 24.2 | chemrxiv.org |
| N-COCF₃-pyrrole | endo-TS | 21.0 | chemrxiv.org |
| Furan (B31954) | endo-TS | 20.4 | chemrxiv.org |
In the case of the trifluoroacetylation of pyrrole itself, theoretical studies have calculated the energies of various transition states along the reaction coordinate. For example, the reaction of an intermediate cation with pyrrole has an activation energy of 7.1 kcal/mol. conicet.gov.ar The subsequent deprotonation step to restore aromaticity is highly exothermic, indicating a very stable final product. conicet.gov.ar
Kinetic Studies and Rate-Determining Steps
Kinetic studies provide quantitative data on reaction rates and help identify the rate-determining step (RDS) of a reaction mechanism. taylorandfrancis.com For the trifluoroacetylation of pyrrole with TFAA, the reaction was found to follow third-order kinetics, with the rate equation being v = k [pyrrole] [TFAA] [TFA]. conicet.gov.ar
This kinetic profile suggests that the rate-determining step is not a simple bimolecular collision. Instead, the mechanism likely proceeds through a pathway where the slow step involves all three species: the pyrrole, the trifluoroacetic anhydride, and the trifluoroacetic acid catalyst. conicet.gov.ar Calculations have shown that the initial formation of an intermediate through electrophilic attack is faster than a concerted elimination pathway, suggesting the attack itself is not the rate-controlling step. conicet.gov.ar
The deactivating effect of the trifluoroacetyl group is evident in comparative kinetic data. Quantitative comparisons of reactivity towards trifluoroacetylation show pyrrole to be vastly more reactive than thiophene (B33073) and furan. This highlights the high nucleophilicity of the pyrrole ring, which is significantly dampened upon N-trifluoroacetylation.
| Heterocycle | Relative Rate of Trifluoroacetylation |
| Pyrrole | 5 × 10⁷ |
| Furan | 1.5 × 10² |
| Thiophene | 1 |
Data adapted from reference iust.ac.ir.
Solvent Effects on Reaction Mechanisms and Selectivity
The choice of solvent can have a profound impact on the mechanism and selectivity of reactions involving N-trifluoroacetylated pyrroles. The polarity of the solvent can influence the rates of reaction by stabilizing or destabilizing charged intermediates and transition states.
In the N-trifluoroacetylation of pyrrole, the reaction is typically conducted in an aprotic solvent like dichloromethane. conicet.gov.ar A crucial observation is that the presence of trace water in the solvent is essential for the reaction to proceed efficiently. conicet.gov.ar The water hydrolyzes a small amount of the trifluoroacetic anhydride (TFAA) to form trifluoroacetic acid (TFA), which, as established, is a necessary catalyst for the reaction. conicet.gov.ar Therefore, the solvent is not merely an inert medium but plays an active role by mediating the formation of the true catalytic species.
Computational studies on the Diels-Alder reaction of pyrrole and its derivatives have shown that solvents can alter the activation energies for cycloaddition. For example, calculations at the MP2/6-311++G(d,p) level for the reaction of pyrrole with maleic anhydride show slight variations in the activation free energy (ΔG‡) in different solvents like acetonitrile, diethyl ether, and chloroform, which can affect the reaction rate. chemrxiv.org While specific data for N-trifluoroacetylpyrrole is limited, similar solvent effects on the stability of polar transition states would be expected, potentially influencing both reaction rate and regioselectivity in electrophilic substitution reactions.
Quantum Chemical Characterization of Electronic Structure
The introduction of a trifluoroacetyl group to the nitrogen atom of the pyrrole ring significantly alters its electronic landscape. The carbon and nitrogen atoms within the fundamental pyrrole ring are sp2 hybridized, forming a delocalized π-system with 6 π-electrons that confers aromaticity. slideshare.net However, the N-trifluoroacetyl substituent acts as a potent electron-withdrawing group. This effect deactivates the pyrrole ring by reducing its electron density. nih.gov
A computational analysis comparing N-alkoxycarbonyl pyrroles with N-sulfonylpyrroles concluded that the former, a class structurally related to N-acylpyrroles, possess a more electron-deficient nitrogen atom. nih.gov This electron deficiency is a key characteristic of N-substituted pyrroles with electron-withdrawing groups. The electronic effect of the trifluoroacetyl group is efficiently transmitted through the pyrrole fragment, influencing the entire molecule. researchgate.net This deactivation of the pyrrole ring has significant implications for its reactivity in electrophilic aromatic substitution reactions. nih.gov
Density Functional Theory (DFT) Studies on Reactivity and Selectivity Profiles
Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of N-acylpyrroles. nih.gov Studies on reactions involving these compounds, such as 1,6-additions of azlactones, have used DFT to gain deep insight into the reaction mechanism and the origins of high regio- and stereoselectivities. nih.govacs.org These calculations have shown that C-C bond formation is often the irreversible, rate- and stereodetermining step. nih.gov
In the context of trifluoroacetylation, a study on the reaction of pyrrole with trifluoroacetic anhydride (TFAA) employed quantum chemistry calculations at the B3LYP/6-311G level to evaluate the energy of different reaction channels. conicet.gov.ar The study used transition state theory to analyze the reaction mechanism, with transition states being characterized by the presence of a single negative frequency. This type of analysis helps to understand how the trifluoroacetyl group is introduced and how subsequent reactions may proceed. conicet.gov.ar The high regio- and enantioselectivities observed in reactions with N-acylpyrroles are often attributed to a combination of steric and electronic features, which can be effectively modeled using DFT. nih.gov
Analysis of Molecular Orbitals and Charge Distribution
The analysis of frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding a molecule's reactivity. royalsocietypublishing.org The energy gap between the HOMO and LUMO indicates the kinetic stability and reactivity of a compound; a smaller gap suggests higher reactivity. royalsocietypublishing.org
For 2-trifluoroacetylpyrrole (TFAP), a close isomer of the title compound, DFT calculations have been performed to study its electronic properties, particularly in the context of its interaction with metal nanoclusters for Surface-Enhanced Raman Scattering (SERS) studies. nih.gov These studies show that the HOMO-LUMO energy gap of an isolated TFAP molecule is 4.65 eV. nih.govresearchgate.net Upon adsorption onto silver (Ag₃) and gold (Au₄) clusters, this gap is significantly reduced, indicating a charge transfer from the metal clusters to the molecule and an increase in the molecule's reactivity. nih.govresearchgate.net This charge transfer is also reflected in the electrophilicity index, which increases substantially upon complexation with the metal clusters. nih.govresearchgate.net The calculations suggest that chemisorption occurs in an oblique orientation through the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrole ring. nih.gov
| System | HOMO-LUMO Gap (eV) | Electrophilicity Index (eV) | Reference |
|---|---|---|---|
| TFAP (isolated) | 4.65 | 4.89 | nih.govresearchgate.net |
| TFAP-Ag₃ | 0.73 | 16.97 | nih.govresearchgate.net |
| TFAP-Au₄ | 1.83 | 11.66 | nih.govresearchgate.net |
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)
The rotation around the C-C bond connecting the carbonyl group to the pyrrole ring in acylpyrroles leads to the existence of different conformers. longdom.org For 2-acylpyrroles, theoretical calculations predict two stable planar rotameric forms: syn and anti. longdom.orglongdom.org In the syn-conformer, the carbonyl group is on the same side of the C-C bond as the pyrrole's N-H group, while in the anti-conformer, they are on opposite sides. longdom.org
DFT calculations generally reveal that the syn-rotamers are energetically more favorable than the anti ones. longdom.org This preference is often stabilized by the formation of intramolecular hydrogen bonds. In 2-(trifluoroacetyl)pyrrole (B1295320) derivatives, a strong intramolecular hydrogen bond between the pyrrole N-H proton and the carbonyl oxygen (N-H···O) fixes the COCF₃ group in a syn orientation relative to the pyrrole fragment. researchgate.net In more complex structures, such as 2-trifluoroacetyl-5-(2'-pyridyl)pyrrole, a bifurcated intramolecular hydrogen bond (N-H···O and N-H···N) is present. The tendency to form intermolecular, doubly hydrogen-bonded cyclic dimers also favors and stabilizes the syn-conformation in the solid state and in solution. longdom.orglongdom.org
The energy difference between conformers and the rotational energy barriers have been extensively studied for 2-acylpyrroles, which serve as excellent models for this compound. The energy barriers for the syn → anti transformation are typically larger than for the reverse process. longdom.org
| Compound | ΔE (syn→anti) (kcal/mol) | ΔE (anti→syn) (kcal/mol) | Reference |
|---|---|---|---|
| 2-Formylpyrrole | 10.33 | 8.47 | longdom.org |
| 2-Acetylpyrrole | 10.83 | 7.72 | longdom.org |
| 2-Benzoylpyrrole | 7.03 | 4.53 | longdom.org |
Note: Data is for representative 2-acylpyrroles as models.
Prediction of Spectroscopic Parameters Relevant to Mechanistic Elucidation
Computational methods, particularly DFT, are invaluable for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra. This is especially true for NMR spectroscopy, where calculated chemical shifts and coupling constants can confirm structural and conformational assignments.
For trifluoroacetylated pyrroles, DFT calculations have been successfully used to study the effects of intramolecular interactions on NMR parameters. acs.org In the case of 2-trifluoroacetyl-5-(2'-pyridyl)pyrrole, the presence of a bifurcated intramolecular hydrogen bond was shown to cause a significant increase in the absolute value of the one-bond ¹J(N,H) coupling constant by approximately 6 Hz and a deshielding (downfield shift) of the bridge proton by about 2 ppm. acs.org The calculations demonstrated that the effects of the N-H···O and N-H···N components of the hydrogen bond on the coupling constant and proton shielding are nearly additive. Such detailed agreement between calculated and experimental data provides strong evidence for the proposed molecular structure and interactions, which is crucial for elucidating reaction mechanisms and understanding molecular behavior.
Conclusion
1-(Trifluoroacetyl)pyrrole is a key intermediate in the field of heterocyclic chemistry. Its synthesis, primarily through the N-acylation of pyrrole (B145914) with trifluoroacetic anhydride (B1165640), provides a gateway to a range of functionalized pyrrole derivatives. The strong electron-withdrawing nature of the trifluoroacetyl group profoundly influences the reactivity of the pyrrole ring, enabling its use as both a protecting and a directing group. Research has demonstrated its utility in the synthesis of specifically substituted pyrroles and in the construction of more complex fused heterocyclic systems. The continued exploration of the chemistry of this compound and related N-trifluoroacetylated systems promises to yield further innovations in organic synthesis.
Applications of N Trifluoroacetylated Pyrroles in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Heterocyclic Systems
While 1-(Trifluoroacetyl)pyrrole serves as a foundational building block, its direct application as a starting material in the total synthesis of complex, multi-ring heterocyclic systems like the lamellarin or prodigiosin classes of alkaloids is not extensively documented in dedicated studies. nii.ac.jpnih.govresearchgate.netnih.govresearchgate.net The synthesis of such intricate natural products often involves multi-step sequences where the pyrrole (B145914) core is constructed via other methods, such as intramolecular cycloadditions or cascade reactions designed to build the specific substitution patterns required. nih.govnih.govmdpi.com
However, the principles of pyrrole chemistry suggest that functionalized N-trifluoroacetylated pyrroles could theoretically be employed in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex scaffolds. The trifluoroacetyl group, by reducing the aromaticity of the pyrrole ring, can enhance its reactivity as a diene. nih.gov This enhanced reactivity is crucial for overcoming the inherent stability of the pyrrole ring, which can otherwise limit its participation in such transformations.
N-Trifluoroacetyl as a Versatile Activating or Protecting Group
The trifluoroacetyl group is a bifunctional moiety that can act as either an activating group to direct further substitution on the pyrrole ring or as a removable protecting group, lending it significant versatility in multi-step synthesis.
The strong electron-withdrawing nature of the N-trifluoroacetyl group deactivates the pyrrole ring towards electrophilic substitution, but it can also serve as a directing group for certain reactions.
Directed ortho-Metalation (DoM): This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.govnih.gov While amide and carbamate groups are effective DMGs, the powerful electron-withdrawing capacity of the trifluoroacetyl group significantly increases the acidity of the C-H protons on the pyrrole ring. In principle, this could facilitate lithiation at the C2 position. However, the trifluoroacetyl carbonyl group itself is highly electrophilic and susceptible to nucleophilic attack by organolithium reagents, which can lead to competing side reactions. Specific studies detailing successful directed ortho-metalation of this compound are not prominent in the surveyed literature.
Friedel-Crafts Acylation: The Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto aromatic rings. organic-chemistry.orgnih.gov For N-acyl pyrroles, the N-substituent directs acylation primarily to the C2 and C3 positions. The powerful deactivating effect of the trifluoroacetyl group would be expected to make subsequent Friedel-Crafts reactions on this compound challenging, requiring harsh conditions. The regiochemical outcome would depend on the specific Lewis acid and reaction conditions employed, but detailed studies on this specific substrate are limited. nih.govstackexchange.com
A key application of the N-trifluoroacetyl group is its role as a protecting group in orthogonal synthesis strategies. Orthogonal protecting groups are sets of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. nih.gov
The N-trifluoroacetyl group is notably labile under mild basic conditions. It can be readily cleaved using reagents like ammonia (B1221849) or sodium methoxide in methanol. This lability contrasts with the stability of other common nitrogen protecting groups, making it a valuable component in complex synthetic sequences.
| Protecting Group | Typical Cleavage Conditions | Orthogonality with N-TFA |
| N-Trifluoroacetyl (TFA) | Mild base (e.g., K₂CO₃/MeOH, NH₃) | - |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA, HCl) | Yes |
| Carboxybenzyl (Cbz) | Hydrogenolysis (H₂, Pd/C) | Yes |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Semi-orthogonal (cleavage conditions can overlap) |
| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride ion (e.g., TBAF) | Yes |
This orthogonality allows synthetic chemists to perform transformations on other parts of a molecule protected with acid-labile (Boc) or hydrogenation-labile (Cbz) groups without affecting the N-trifluoroacetylated pyrrole. Subsequently, the trifluoroacetyl group can be removed under mild basic conditions that leave the other protecting groups intact. nih.gov
Precursors for Fluorinated Building Blocks in Chemical Synthesis
The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nii.ac.jp Trifluoromethylated heterocycles are therefore highly valuable building blocks for drug discovery. nih.govrsc.org
This compound serves as a direct precursor to such building blocks. The trifluoroacetyl moiety can be chemically transformed into other functional groups, or the entire molecule can be used as a scaffold. For instance, reduction of the trifluoroacetyl ketone can yield a chiral alcohol, introducing a stereocenter and a handle for further functionalization. While specific examples are sparse, the compound is conceptually a key starting material for creating more complex trifluoromethyl-containing pyrrole derivatives. These derivatives are sought after in the synthesis of fluorinated analogues of natural products and other bioactive compounds. nih.govrsc.org
Stereoselective Transformations Utilizing N-Trifluoroacetylated Pyrroles
The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. While the N-trifluoroacetyl group has the potential to influence the stereochemical course of reactions, specific and broadly applicable methods utilizing this compound as a chiral auxiliary or directing group are not widely reported.
Research in the field has demonstrated diastereoselective trifluoroacetylation of highly substituted pyrrolidines (the saturated analog of pyrrole), but this involves the formation of the trifluoroacetyl group on an already complex, chiral molecule rather than using it to direct a transformation on the aromatic pyrrole ring. acs.orgresearchgate.net
Conceptually, the trifluoroacetyl group could influence stereoselectivity in several ways:
Asymmetric Reduction of the Carbonyl: The ketone of the trifluoroacetyl group could be reduced to an alcohol using chiral reducing agents or catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions or asymmetric hydrogenations. eurekaselect.comwikipedia.org The stereochemical outcome would be determined by the catalyst and substrate structure.
Diastereoselective Reactions: For N-trifluoroacetylated pyrroles that already possess a chiral center, the trifluoroacetyl group could exert steric or electronic influence on subsequent reactions, leading to a preference for one diastereomer over another.
However, detailed studies focusing on the N-trifluoroacetyl group's role in directing stereoselective transformations on the pyrrole ring itself are limited in the current literature.
Development of Reagents Derived from N-Trifluoroacetylated Pyrroles
The development of novel reagents with unique reactivity is a constant pursuit in organic chemistry. While this compound is a valuable synthetic intermediate, its use as a precursor to develop new, isolable reagents for broader applications is not a prominent theme in the surveyed chemical literature. Reagents for trifluoroacetylation, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-trifluoroacetylsuccinimide, are typically synthesized from trifluoroacetic acid itself rather than from an already formed trifluoroacetamide like this compound.
Future Perspectives and Emerging Research Directions in N Trifluoroacetylpyrrole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 1-(Trifluoroacetyl)pyrrole often relies on the use of trifluoroacetic anhydride (B1165640), a highly reactive and moisture-sensitive reagent. While effective, this method can present challenges in terms of handling and waste generation. Consequently, a significant future direction lies in the development of more sustainable and environmentally benign synthetic protocols.
Catalytic Approaches: A promising avenue is the exploration of catalytic methods for the trifluoroacetylation of pyrrole (B145914). The use of solid acid catalysts, for instance, has shown success in the continuous flow synthesis of other N-substituted pyrroles and could be adapted for this purpose. Such heterogeneous catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture, contributing to a greener chemical process. Furthermore, the investigation of organocatalysis and metal-based catalysis could lead to milder reaction conditions and improved atom economy. Research into iridium-catalyzed pyrrole synthesis from renewable resources like secondary alcohols and amino alcohols highlights a move towards more sustainable starting materials.
Biocatalysis: The application of biocatalysis in the synthesis of N-acylpyrroles represents another frontier. Enzymes, such as α-amylase, have been successfully employed in the Paal-Knorr synthesis of N-substituted pyrrole derivatives under mild conditions. The development of specific enzymes or engineered microorganisms capable of catalyzing the trifluoroacetylation of pyrrole could offer a highly selective and environmentally friendly alternative to traditional chemical methods. The use of biocatalysts aligns with the principles of green chemistry by operating under mild conditions and often in aqueous media.
Alternative Reagents and Solvents: Future research will likely focus on identifying alternative, less hazardous trifluoroacetylating agents. Additionally, the replacement of conventional organic solvents with greener alternatives, such as water or bio-derived solvents, is a key aspect of sustainable synthesis. The use of surfactants like sodium dodecyl sulfate (B86663) in aqueous media has been shown to be effective for the synthesis of N-substituted pyrroles and could be explored for the synthesis of this compound.
Table 1: Emerging Sustainable Synthetic Strategies for Pyrrole Derivatives
| Methodology | Catalyst/Medium | Key Advantages | Potential for this compound Synthesis |
| Heterogeneous Catalysis | Solid acids (e.g., Amberlyst-15) | Reusable, easy separation, suitable for flow chemistry. | High potential for developing a continuous, low-waste process. |
| Homogeneous Catalysis | Iridium complexes | High efficiency, use of renewable feedstocks. | Could enable synthesis from non-traditional starting materials. |
| Biocatalysis | α-Amylase | Mild reaction conditions, high selectivity, environmentally benign. | Requires discovery or engineering of a suitable enzyme. |
| Green Solvents | Water with surfactants (e.g., SDS) | Reduced environmental impact, improved safety. | Feasible with appropriate phase-transfer catalysis. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The electron-withdrawing nature of the trifluoroacetyl group significantly modulates the reactivity of the pyrrole ring, opening up avenues for novel chemical transformations. While the trifluoroacetylation of pyrrole is a known reaction, a deeper understanding of its mechanistic nuances can lead to the discovery of unexpected products and reaction pathways.
A notable example is the identification of 2,2',2''-(2,2,2-trifluoroethane-1,1,1-triyl)tris(1H-pyrrole) as a product formed during the trifluoroacetylation of pyrrole with trifluoroacetic anhydride. This discovery highlights that under certain conditions, the reaction can proceed beyond simple acylation to form more complex, poly-pyrrolic structures. The formation of such compounds was likely overlooked in earlier studies, being dismissed as part of the "dark tar" often associated with this reaction.
Future research in this area will likely focus on:
Controlling Reaction Pathways: By carefully tuning reaction parameters such as temperature, solvent, and stoichiometry, it may be possible to selectively favor the formation of these newly discovered compounds or other yet-to-be-identified products.
Post-Synthetic Modifications: Investigating the subsequent reactivity of this compound itself as a substrate in various organic reactions. The trifluoroacetyl group can act as a directing group or be transformed into other functional groups, leading to a diverse array of substituted pyrroles.
Unconventional Reactions: Exploring the behavior of this compound under non-traditional reaction conditions, such as photochemical or electrochemical activation, could unveil novel reactivity patterns.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational modeling offers significant potential for accelerating research and discovery.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations have already been employed to provide a deeper insight into the mechanism of the trifluoroacetylation of pyrrole. These studies can help to rationalize the formation of observed products, including the aforementioned tris(1H-pyrrole) derivative, by calculating the energies of intermediates and transition states. Future computational work could expand on this by exploring alternative reaction pathways and the influence of different catalysts and reaction conditions.
Predictive Synthesis: A particularly exciting prospect is the use of computational models to predict the outcome of reactions involving this compound. By modeling the electronic structure and reactivity of the molecule, it may be possible to predict its behavior in various chemical transformations, thus guiding experimental design and reducing the need for extensive empirical screening. DFT-based descriptors, for example, can be used to predict the reactivity and site selectivity of pyrrole derivatives.
Data-Driven Approaches: The integration of machine learning and artificial intelligence with computational chemistry is a rapidly growing field. By training algorithms on existing experimental and computational data, it may be possible to develop predictive models for the synthesis and reactivity of this compound and its derivatives with even greater accuracy.
Table 2: Applications of Computational Modeling in this compound Chemistry
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and site selectivity. | Rational design of experiments, understanding of unexpected product formation. |
| Molecular Dynamics (MD) | Simulation of solvent effects and catalyst-substrate interactions. | Optimization of reaction conditions for improved yield and selectivity. |
| Machine Learning (ML) | Development of predictive models for reaction outcomes and properties. | Acceleration of the discovery of new reactions and functional molecules. |
Integration with Flow Chemistry and High-Throughput Experimentation
The translation of novel chemical discoveries from the laboratory to practical applications often requires the development of efficient and scalable synthetic processes. Flow chemistry and high-throughput experimentation (HTE) are powerful technologies that can address these challenges.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The synthesis of N-substituted pyrroles has been successfully demonstrated in continuous flow reactors, often utilizing solid-supported catalysts. The application of this technology to the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. Furthermore, the precise control over reaction parameters in a flow system could be leveraged to selectively synthesize desired products and minimize the formation of byproducts.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. This technology is particularly valuable for the optimization of reaction conditions and for the discovery of new catalysts. In the context of this compound, HTE could be employed to:
Rapidly screen for optimal conditions for its sustainable synthesis.
Discover new catalysts for its formation and subsequent transformations.
Explore its reactivity with a wide range of reaction partners in a time-efficient manner.
The integration of automated synthesis platforms with rapid analytical techniques is key to the successful implementation of HTE.
Design of Next-Generation N-Trifluoroacetylpyrrole-Based Reagents
The unique structural and electronic features of this compound make it an attractive scaffold for the design of novel reagents with tailored properties for a variety of applications.
Bioactive Molecules: Pyrrole derivatives are known to exhibit a wide range of biological activities, and the introduction of a trifluoromethyl group can often enhance the pharmacological properties of a molecule. This compound can serve as a versatile building block for the synthesis of new libraries of compounds for drug discovery. By functionalizing the pyrrole ring or modifying the trifluoroacetyl group, it is possible to generate a diverse range of molecules for screening against various biological targets. For example, pyrrole derivatives have shown promise as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.
Functional Materials: The pyrrole moiety is a key component in various functional materials, including conducting polymers and organic electronic devices. The electron-withdrawing trifluoroacetyl group can be used to tune the electronic properties of these materials. By incorporating this compound into polymer backbones or as functional pendants, it may be possible to develop new materials with tailored optical and electronic properties for applications in sensors, displays, and solar cells.
Chemical Probes and Ligands: The trifluoroacetyl group can also serve as a useful handle for the development of chemical probes and ligands. The 19F nucleus provides a sensitive NMR handle for studying molecular interactions, and the carbonyl group can participate in hydrogen bonding or be used for further chemical modification.
Q & A
Basic: What are the common synthetic routes for preparing 1-(trifluoroacetyl)pyrrole, and how do reaction conditions influence yield?
The primary synthesis involves reacting pyrrole with trifluoroacetic anhydride (TFAA) in benzene at 0°C, achieving moderate yields (~50–70%) by controlling exothermicity . Another method uses pyrrole magnesium bromide and trifluoroacetyl chloride, but yields are lower (~30%) due to side reactions like tar formation . Key factors include solvent choice (e.g., benzene for better acylation control), temperature (low temperatures to minimize decomposition), and stoichiometry. Monitoring via TLC or NMR is critical to optimize reaction progress .
Advanced: How does the trifluoroacetyl group affect the electronic properties and regioselectivity of pyrrole in subsequent reactions?
The electron-withdrawing trifluoroacetyl group deactivates the pyrrole ring, directing electrophilic substitutions to the β-position (C3/C5) rather than the α-position (C2/C4). This is demonstrated in nitration reactions, where the trifluoroacetylated pyrrole favors β-substitution due to resonance and inductive effects . Computational studies (e.g., DFT) confirm reduced electron density at the α-positions, aligning with experimental observations of regioselectivity in Friedel-Crafts alkylation .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Standard characterization includes:
- NMR Spectroscopy : and NMR to confirm substitution patterns and purity.
- Mass Spectrometry (MS) : For molecular weight validation, especially for fluorinated derivatives .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1700–1750 cm) and fluorine-related bands .
Advanced methods like X-ray crystallography or gas chromatography (GC) with mass detection are used for structural elucidation and purity assessment in complex matrices .
Advanced: What strategies mitigate challenges in enantioselective transformations of this compound?
Enantioselective hydrogenation of the trifluoroacetyl group to chiral alcohols requires chiral catalysts. For example, 5 wt.% Pt/AlO modified with synthetic chiral amines (e.g., cinchona alkaloids) achieves enantiomeric excess (ee) >80% under hydrogen pressure (10–50 bar) . Solvent polarity (e.g., ethanol vs. hexane) and catalyst loading significantly impact stereoselectivity. Kinetic resolution and asymmetric induction mechanisms are studied via in situ spectroscopy .
Basic: How should researchers handle this compound to ensure safety and stability during experiments?
The compound is a skin and eye irritant (H315/H319). Key precautions:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Protective Equipment : Nitrile gloves and goggles are mandatory.
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis .
Contaminated glassware should be rinsed with ethanol before washing to remove residual fluorinated compounds .
Advanced: What are the applications of this compound in medicinal chemistry and drug design?
The trifluoroacetyl group enhances metabolic stability and bioavailability in drug candidates. For example, it is used as:
- A protecting group for amines in peptide synthesis, enabling selective deprotection .
- A precursor to trifluoromethylated heterocycles with antiviral or anticancer activity, such as pyrroloquinoline derivatives synthesized via cascade reactions .
Structure-activity relationship (SAR) studies leverage its electron-deficient ring to modulate target binding .
Advanced: How can regioselective functionalization of this compound be achieved for complex molecule synthesis?
Regioselectivity is controlled via:
- Directed Metalation : Using strong bases (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching (e.g., CO for carboxylation) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at β-positions using palladium catalysts, enabled by the trifluoroacetyl group’s directing effects .
Competing pathways (e.g., overmetalation) are minimized by optimizing temperature (–78°C) and stoichiometry .
Basic: What are the key differences between this compound and its non-fluorinated analogs in reactivity?
The trifluoroacetyl group:
- Reduces Basicicity : Pyrrole’s lone pair on nitrogen is less available for protonation or coordination.
- Increases Stability : Resistance to oxidation compared to acetylated analogs due to fluorine’s strong inductive effect .
- Alters Solubility : Enhanced lipophilicity facilitates organic-phase reactions but complicates aqueous workups .
Advanced: How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound?
DFT studies (B3LYP/6-311++G(d,p)) model:
- Electron Density Distribution : Predicts electrophilic substitution sites based on Fukui indices .
- Transition States : Visualizes energy barriers in enantioselective hydrogenation, guiding catalyst design .
These insights validate experimental regioselectivity and optimize synthetic routes .
Advanced: What role does this compound play in synthesizing fluorinated polymers or materials?
It serves as a monomer for fluorinated conducting polymers, where the trifluoroacetyl group enhances thermal stability and electron transport. Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
